molecular formula C20H17N3OS2 B2940103 11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 478065-70-2

11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2940103
CAS No.: 478065-70-2
M. Wt: 379.5
InChI Key: ZGXCTXVBXOTWOL-UHFFFAOYSA-N
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Description

The compound “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is a type of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been found to have a broad spectrum of biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .


Synthesis Analysis

The synthesis of thienopyrimidines has been widely studied in the literature . They can be synthesized from thiophene derivatives or from pyrimidine analogs . For example, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents .


Physical and Chemical Properties Analysis

The boiling point of “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is predicted to be 578.4±60.0 °C .

Scientific Research Applications

Radioprotective and Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives, closely related to the compound , have been investigated for their radioprotective and antitumor activities. Some derivatives have shown promising results in this area, highlighting their potential in cancer treatment and protection against radiation-induced damage S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009.

Anticonvulsive Activity

The anticonvulsant activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives has been studied, with some compounds showing effectiveness in this domain. This research suggests these compounds could serve as a basis for developing new anticonvulsive medications S. Dashyan, E. Paronikyan, A. S. Noravyan, R. G. Paronikyan, 2016.

Heterocyclic Chemistry and Organic Synthesis

Thieno[3,2-d]pyrimidines also play a significant role in heterocyclic chemistry, serving as key intermediates in the synthesis of complex organic molecules. Their unique structural features make them valuable for the development of new materials and pharmaceuticals. Research into the synthesis of novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives exemplifies the versatility of these compounds in organic synthesis Bao Wen-yan, 2010.

Antimicrobial Activities

The exploration of thieno[2,3-d]pyrimidines for their antimicrobial properties has yielded compounds with significant activity against a variety of microbial strains. This research underlines the potential of thieno[2,3-d]pyrimidines in addressing the challenge of antibiotic resistance M. Hossain, M. Bhuiyan, 2009.

Future Directions

Thienopyrimidines, including “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are being studied for their potential as anti-infective agents and as targeted therapy for PI3K in cancer control .

Properties

IUPAC Name

11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-4-10-25-20-22-16-15-12(2)11-13(3)21-19(15)26-17(16)18(23-20)24-14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXCTXVBXOTWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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